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Compound of Interest

Compound Name: Sulfo-Cy7.5 dicarboxylic acid

Cat. No.: B15137910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of nucleic

acids with the near-infrared (NIR) fluorescent dye, Sulfo-Cy7.5 dicarboxylic acid. This

document includes detailed protocols for the labeling of amine-modified DNA and RNA,

purification of the resulting conjugates, and an overview of potential applications.

Introduction
Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye with an emission maximum

around 808 nm, making it ideal for deep tissue imaging and other in vivo studies where minimal

background autofluorescence is critical.[1][2] Its high photostability and excellent water

solubility, conferred by its sulfonate groups, make it a robust tool for labeling biological

macromolecules, including proteins and nucleic acids.[1][3] The dicarboxylic acid functionality

of Sulfo-Cy7.5 allows for its covalent attachment to amine-modified nucleic acids through the

formation of a stable amide bond, a reaction facilitated by carbodiimide chemistry.[4][5]

Properties of Sulfo-Cy7.5 Dye
The spectral and physical properties of Sulfo-Cy7.5 are summarized in the table below.
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Property Value Reference

Excitation Maximum (λex) ~788 nm [1]

Emission Maximum (λem) ~808 nm [1]

Stokes Shift ~20 nm [1]

Molecular Weight 1183.51 g/mol [5]

Solubility Good in water, DMF, DMSO [5]

Principle of Labeling
The labeling strategy involves a two-step carbodiimide-mediated reaction. First, the carboxylic

acid groups on the Sulfo-Cy7.5 dye are activated using 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-

NHS). This reaction forms a semi-stable Sulfo-NHS ester. In the second step, this activated dye

is reacted with a nucleic acid containing a primary amine group (amine-modified DNA or RNA),

resulting in the formation of a stable amide bond. The inclusion of Sulfo-NHS enhances the

efficiency of the coupling reaction and reduces the likelihood of side reactions.[6][7]

Experimental Workflow
The overall workflow for labeling nucleic acids with Sulfo-Cy7.5 dicarboxylic acid is depicted

below.
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Figure 1: Experimental workflow for nucleic acid labeling.
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Detailed Protocols
Materials and Reagents

Amine-modified DNA or RNA (e.g., 5'-amino-modifier C6)

Sulfo-Cy7.5 dicarboxylic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Coupling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Nuclease-free water

Ethanol (100% and 70%)

3 M Sodium Acetate

Purification columns (e.g., size-exclusion chromatography or HPLC)

Protocol 1: Labeling of Amine-Modified Oligonucleotides
This protocol is optimized for labeling 10-50 nmol of an amine-modified oligonucleotide.

1. Preparation of Reagents:

Amine-Modified Oligonucleotide: Dissolve the amine-modified oligonucleotide in nuclease-

free water to a final concentration of 1 mM.

Sulfo-Cy7.5 Dicarboxylic Acid: Prepare a 10 mM stock solution in anhydrous DMF or

DMSO.
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EDC and Sulfo-NHS: Immediately before use, prepare a 100 mM solution of EDC and a 100

mM solution of Sulfo-NHS in Activation Buffer.

2. Activation of Sulfo-Cy7.5 Dicarboxylic Acid:

In a microcentrifuge tube, combine the following:

10 µL of 10 mM Sulfo-Cy7.5 dicarboxylic acid stock solution

10 µL of 100 mM EDC solution

10 µL of 100 mM Sulfo-NHS solution

Vortex briefly and incubate for 15-30 minutes at room temperature, protected from light.

3. Coupling Reaction:

To the activated dye mixture, add the following:

10 µL of 1 mM amine-modified oligonucleotide

60 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)

Vortex the reaction mixture and incubate for 2-4 hours at room temperature or overnight at

4°C, protected from light.

4. Quenching of Reaction (Optional):

Add 10 µL of 1.5 M Hydroxylamine (pH 8.5) to the reaction mixture.

Incubate for 15 minutes at room temperature.

Protocol 2: Purification of Labeled Oligonucleotides
Unreacted dye and coupling reagents must be removed to ensure accurate quantification and

to prevent interference in downstream applications.

Method A: Ethanol Precipitation
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To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of ice-cold

100% ethanol.

Vortex and incubate at -20°C for at least 1 hour.

Centrifuge at >12,000 x g for 30 minutes at 4°C.

Carefully discard the supernatant.

Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.

Repeat the wash step.

Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

Method B: Size-Exclusion Chromatography

For more efficient removal of unconjugated dye, size-exclusion chromatography (e.g., using a

G-25 column) can be used according to the manufacturer's instructions.

Method C: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides and

separating them from unlabeled strands.[8][9][10] A C18 column with a triethylammonium

acetate (TEAA) and acetonitrile gradient is commonly used.

Quantification of Labeled Nucleic Acids
The concentration and degree of labeling (DOL) of the purified conjugate can be determined

spectrophotometrically.

Measure the absorbance of the labeled oligonucleotide solution at 260 nm (for the nucleic

acid) and at the absorbance maximum of Sulfo-Cy7.5 (~788 nm).

Calculate the concentration of the nucleic acid using the following formula:

Nucleic Acid Conc. (µM) = [A₂₆₀ - (A₇₈₈ x CF)] / ε₂₆₀
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A₂₆₀ and A₇₈₈ are the absorbances at 260 nm and 788 nm, respectively.

ε₂₆₀ is the molar extinction coefficient of the nucleic acid at 260 nm.

CF is the correction factor for the dye's absorbance at 260 nm (typically around 0.05 for

Cy dyes).

Calculate the concentration of the dye using the Beer-Lambert law:

Dye Conc. (µM) = A₇₈₈ / ε₇₈₈

ε₇₈₈ is the molar extinction coefficient of Sulfo-Cy7.5 at 788 nm (~222,000 L·mol⁻¹·cm⁻¹).

[5]

Calculate the Degree of Labeling (DOL):

DOL = Dye Conc. / Nucleic Acid Conc.

Applications of Sulfo-Cy7.5 Labeled Nucleic Acids
Sulfo-Cy7.5 labeled nucleic acids are valuable tools for a variety of research and diagnostic

applications.

In Vivo Imaging: The near-infrared emission of Sulfo-Cy7.5 allows for deep tissue imaging

with high signal-to-noise ratios, making it suitable for tracking the biodistribution of

therapeutic oligonucleotides or gene delivery vectors.[1][2]

Fluorescence Microscopy: Labeled probes can be used for fluorescence in situ hybridization

(FISH) to visualize the localization of specific DNA or RNA sequences within cells and

tissues.

Flow Cytometry: Sulfo-Cy7.5 labeled nucleic acids can be used as probes for the detection

and quantification of specific cell populations based on their nucleic acid content.[1]

Molecular Probes: These labeled nucleic acids can be employed in various assays to study

molecular interactions, such as protein-nucleic acid binding.

Logical Relationship of the Labeling Process
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The following diagram illustrates the chemical logic behind the labeling reaction.
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Figure 2: Chemical reaction logic for labeling.
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Problem Possible Cause Solution

Low Labeling Efficiency Inactive EDC/Sulfo-NHS Use freshly prepared solutions.

Suboptimal pH

Presence of primary amines in

buffers

Degraded amine-modified

nucleic acid

High Background Signal
Incomplete removal of

unreacted dye

Optimize the purification

protocol (e.g., repeat

precipitation, use HPLC).

Precipitation of Reagents
Low solubility of dye in

aqueous buffer

Ensure the dye is fully

dissolved in DMF or DMSO

before adding to the reaction.

By following these detailed protocols and considering the provided troubleshooting tips,

researchers can successfully label nucleic acids with Sulfo-Cy7.5 dicarboxylic acid for a wide

range of applications in molecular biology, diagnostics, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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